molecular formula C5H7Br2N3 B2981489 4,5-Dibromo-1-propan-2-yltriazole CAS No. 2243514-90-9

4,5-Dibromo-1-propan-2-yltriazole

Cat. No. B2981489
CAS RN: 2243514-90-9
M. Wt: 268.94
InChI Key: BHRPEVQXOULOKP-UHFFFAOYSA-N
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Description

“4,5-Dibromo-1-propan-2-yltriazole” is a chemical compound with the molecular formula C5H7Br2N3 . It is an isomer, meaning it has the same molecular formula as other compounds but a different structural arrangement .


Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is substituted with a propyl group at the 1-position and bromine atoms at the 4- and 5-positions .

Scientific Research Applications

Environmental Impact and Removal

Polar Pollutants in Wastewater : Benzotriazoles, including compounds similar to 4,5-Dibromo-1-propan-2-yltriazole, are used as corrosion inhibitors in various applications, leading to their presence as trace pollutants in wastewater and surface waters. Their elimination in wastewater treatment plants shows variability, and advanced treatments like activated carbon filtration and ozonation are suggested for their removal. These compounds demonstrate poor biodegradability and significant persistence in the environment, challenging water treatment processes Reemtsma, T., Miehe, U., Duennbier, U., & Jekel, M. (2010), Water research.

Pharmaceutical Applications

Anti-inflammatory and Anti-thrombotic Effects : Derivatives of oxadiazole, which share structural similarities with this compound, have been studied for their anti-inflammatory and anti-thrombotic properties in rats. These compounds show potential in pharmaceutical product development due to their promising pharmacological activities Basra, M. R., Batool, M., Farhat, F., Tajammal, A., Khan, H., Majid, M., Naeem, F., Munawar, M., Zia-ur-Rahman, M., & Mehr-un-nisa (2019), Journal of Biomedical Science.

Material Science and Synthetic Chemistry

Regioselective Arylation for Synthesis : The compound 4,5-Dibromo-1,2,3-triazole, closely related to this compound, is utilized in regioselective arylation processes. This method is significant for the synthesis of 2-aryltriazoles, highlighting an efficient access route to these compounds, which are valuable in materials science and synthetic organic chemistry Wang, X., Zhang, L., Lee, H., Haddad, N., Krishnamurthy, D., & Senanayake, C. (2009), Organic letters.

Mechanism of Action

Target of Action

Triazole compounds, which include 4,5-dibromo-1-propan-2-yltriazole, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.

Mode of Action

Triazole compounds are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . These interactions can lead to changes in the function of the target enzymes or receptors, thereby influencing biological processes.

Biochemical Pathways

Triazole compounds are known to have a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that triazole compounds may affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s physical properties such as density (26±01 g/cm3), boiling point (3475±220 °C at 760 mmHg), and melting point (35-36ºC) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Given the wide range of biological activities associated with triazole compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

4,5-dibromo-1-propan-2-yltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br2N3/c1-3(2)10-5(7)4(6)8-9-10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRPEVQXOULOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(N=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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